Methyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a methyl group and a carboxylate functional group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Methyl piperazine-1-carboxylate hydrochloride can be synthesized from readily available precursors, such as piperazine and carboxylic acid derivatives. The synthesis methods often involve straightforward organic reactions that allow for the production of this compound in both academic and industrial settings.
Methyl piperazine-1-carboxylate hydrochloride is classified as an organic compound, specifically a piperazine derivative. It falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of methyl piperazine-1-carboxylate hydrochloride can be accomplished through several methods, including:
The synthesis typically involves:
Methyl piperazine-1-carboxylate hydrochloride has a molecular formula of C₇H₁₄ClN₃O₂. Its structure consists of a six-membered piperazine ring with a carboxylate group and a methyl group attached.
Methyl piperazine-1-carboxylate hydrochloride can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and the presence of catalysts to drive the reaction toward desired products.
The mechanism of action for methyl piperazine-1-carboxylate hydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes. The basic steps include:
Research indicates that derivatives of piperazine exhibit significant activity against various biological targets, making them valuable in drug development .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Methyl piperazine-1-carboxylate hydrochloride is utilized in several scientific applications:
Piperazine ring synthesis is foundational to producing high-purity methyl piperazine-1-carboxylate hydrochloride. Traditional methods rely on nucleophilic substitution of 1,2-dihaloethanes, but recent catalytic advances improve atom economy and stereoselectivity.
Reductive Cyclization Strategies: Modern approaches employ catalytic hydrogenation of dioxime intermediates derived from primary amines and nitrosoalkenes. Palladium on charcoal (5%-Pd/C) under high-pressure H₂ (40 bar) achieves 44% yield for unsubstituted piperazine rings, while Raney nickel (Ra-Ni) enables stereoselective synthesis of 2,6-disubstituted variants. The latter yields cis-2,6-diaryl piperazines—structurally complex motifs inaccessible via classical routes [5].
Heterogeneous Catalysis: CN102304102B details a solvent-dependent protocol using toluene or tetrahydrofuran with Ra-Ni or Pd/C. At 50–80°C, this method minimizes byproducts during piperazine ring closure from precursors like 1,4-diazaspiro[5.5]undecan-3-one. Catalyst loading (1–5 wt%) critically impacts reaction kinetics, with higher loads accelerating cyclization but risking over-reduction [4].
Metal-Free Cyclization: Buchwald-Hartwig amination alternatives exploit lithium bis(trimethylsilyl)amide (LiHMDS)-mediated ring closures. Though avoiding metal contaminants, yields are substrate-dependent (≤60%), limiting applicability for electron-deficient amines [6].
Table 1: Catalytic Systems for Piperazine Ring Synthesis
Catalyst | Conditions | Yield Range | Stereoselectivity |
---|---|---|---|
5% Pd/C | 40 bar H₂, 50°C | 44–68% | Low |
Raney Ni | 20 bar H₂, THF, 80°C | 70–85% | High (cis selectivity) |
LiHMDS | Toluene, reflux | 40–60% | Substrate-dependent |
Carboxylation and methylation convert piperazine to methyl piperazine-1-carboxylate. Efficiency hinges on reagent selection, protecting groups, and step sequence.
Carboxylation Reagents: Phosgene derivatives (e.g., triphosgene) enable direct N-carboxylation but require stringent moisture control. Safer alternatives like di-tert-butyl dicarbonate (Boc₂O) form tert-butoxycarbonyl (Boc) intermediates, hydrolyzed later to free carboxylates. Boc protection before ring closure improves crystallinity—critical for purification—but adds deprotection steps (e.g., HCl-mediated Boc removal) [1] [6].
Methylation Techniques: Diazomethane rapidly methylates carboxylated piperazines but poses safety risks. Industrial routes prefer methyl iodide or dimethyl carbonate. The latter, used under reflux in acetonitrile, achieves >90% methylation with minimal N-alkylation byproducts. Solvent choice is pivotal: aprotic solvents (DMF, THF) suppress hydrolysis during methylation [9].
Protection-Deprotection Tactics: N-Fmoc protection (e.g., (9H-fluoren-9-yl)methyl piperazine-1-carboxylate) simplifies chromatographic purification of intermediates. Subsequent Fmoc removal with piperidine liberates the free base before salt formation [9].
Table 2: Carboxylation/Methylation Methods Comparison
Method | Reagents | Yield | Key Advantage |
---|---|---|---|
Phosgene-mediated | Triphosgene, CH₃OH | 75–80% | Single-step |
Boc-protection route | Boc₂O, CH₃I, HCl | 82–88% | High-purity intermediates |
Dimethyl carbonate route | (CH₃O)₂CO, K₂CO₃ | 90–95% | Eco-friendly, low toxicity |
Hydrochloride salt formation enhances crystallinity, stability, and solubility of methyl piperazine-1-carboxylate. The process depends on acid-base stoichiometry, solvent choice, and crystallization dynamics.
Proton Transfer Mechanisms: Salt formation requires ΔpKa >3 between piperazine (pKa ~9.8) and HCl for complete proton transfer. In aqueous ethanol, equimolar HCl addition to methyl piperazine-1-carboxylate yields the hydrochloride salt via ionic crystallization. Supersaturation control prevents amorphous precipitates—common when adding concentrated HCl too rapidly [2].
Solvent Screening: Polar solvents (water, methanol) facilitate high solubility but hinder crystal growth. Mixed-systems (e.g., ethanol:water 4:1) balance solubility and nucleation kinetics. Isopropanol generates larger crystals via slow anti-solvent addition, easing filtration [1] [7].
Crystal Engineering: The hydrochloride salt adopts a cubic lattice (face-centered cubic, FCC) where Cl⁻ ions coordinate with protonated piperazine N⁺-H. Impurities like residual amines disrupt lattice integrity, necessitating recrystallization from acetone/ethanol [7]. Economic analyses reveal cost disparities:
Table 3: Chloride Salt Formation Techniques
Technique | Conditions | Crystal Quality | Cost per kg (Industrial) |
---|---|---|---|
Aqueous Crystallization | H₂O, 0°C, slow HCl addition | Moderate | $150–$200 |
Ethanol-Water Anti-solvent | EtOH:H₂O (4:1), gradient cooling | High | $100–$150 |
Isopropanol Recrystallization | IPA, 40°C to 5°C | Excellent | $200–$250 |
Translating lab-scale synthesis to industrial production faces hurdles in catalyst handling, solvent recovery, and process control.
Catalyst Deactivation: Raney nickel and Pd/C lose activity after 3–5 cycles due to sulfur poisoning or agglomeration. Fixed-bed continuous reactors mitigate this by segregating catalysts from reaction mixtures, extending lifetime to >10 cycles [4] [8].
Solvent Selection: Tetrahydrofuran (THF) aids homogeneity but poses distillation hazards at scale. Alternatives like 2-methyl-THF improve safety (higher boiling point) and enable >90% recovery via distillation. Solvent swaps require re-optimizing crystallization kinetics to retain crystal purity [3] [8].
Supply Chain Risks: Piperazine price volatility (from $15–50/kg) impacts cost control. Multi-sourcing raw materials and on-site HCl generation (chlorine/hydrogen combustion) reduce dependency on external suppliers [1] [8].
Automation Gaps: Manual pH adjustment during salt formation causes batch inconsistencies. Implementing PAT (Process Analytical Technology) with inline pH probes and automated HCl dosing ensures ΔpKa >3 is maintained consistently [3] [8].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Industrial Impact | Mitigation Strategy |
---|---|---|
Catalyst Recycling | 30–40% cost increase | Fixed-bed reactors |
Solvent Recovery | Waste disposal costs | Switch to 2-methyl-THF; distillation |
Raw Material Sourcing | Price fluctuations | Multi-supplier contracts |
Process Control | Batch failure (5–10%) | PAT-integrated automation |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0